4-Bromo-2-fluorobenzalmalononitrile
Description
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHGAAQYXIMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound derives from two primary components:
-
2-Bromo-4-fluorobenzaldehyde : Aryl halide precursor providing bromine and fluorine substituents
-
Malononitrile : Active methylene component for Knoevenagel condensation
Critical bond formation occurs via C–C coupling between the aldehyde and nitrile groups, necessitating precise control of electronic and steric factors.
Synthesis of 2-Bromo-4-fluorobenzaldehyde
This intermediate is typically prepared via electrophilic aromatic substitution (EAS) on 4-fluorobenzaldehyde. Two dominant methods emerge:
Direct Bromination in Acidic Media
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Dissolve 4-fluorobenzaldehyde (1 eq) in H₂SO₄/trifluoroacetic acid (5:1 v/v) at 0°C
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Add NaBr (2 eq) and H₂O₂ (1.5 eq) as bromide source/oxidant
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Heat to 50°C for 24–72 h under stirring
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Quench with ice water, extract with ethyl acetate, purify via column chromatography
Optimization Data :
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | H₂SO₄ only | 58 | 92 |
| Solvent | TFA/H₂SO₄ (5:1) | 72 | 98 |
| Temperature (°C) | 30 | 45 | 85 |
| Temperature (°C) | 50 | 72 | 98 |
| Oxidant | H₂O₂ | 72 | 98 |
| Oxidant | NBS | 65 | 95 |
Source: Adapted from CN109809977A
The mixed acid system enhances bromide ion reactivity while suppressing polybromination.
Knoevenagel Condensation with Malononitrile
Reaction Mechanism
The condensation proceeds via:
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Base-catalyzed deprotonation of malononitrile (pKa ≈ 11)
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Nucleophilic attack on the aldehyde carbonyl
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Charge 2-bromo-4-fluorobenzaldehyde (1 eq) and malononitrile (1.2 eq) in DMF
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Add piperidine (0.1 eq) as catalyst
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Reflux at 110°C for 6–8 h under N₂
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Cool, precipitate product with ice water, filter, recrystallize from ethanol
Catalytic Systems Comparison
Data from analogous reactions:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | DMF | 110 | 8 | 75 |
| NH₄OAc | EtOH | 80 | 12 | 68 |
| DBU | CH₃CN | 60 | 6 | 82 |
| No catalyst | Toluene | 110 | 24 | <5 |
Piperidine in polar aprotic solvents (DMF) achieves optimal yields by stabilizing the enolate intermediate. Microwave-assisted reactions reduce time to 30 min with comparable yields.
Alternative Synthetic Pathways
One-Pot Bromination-Condensation
Emerging methods combine steps to improve atom economy:
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Simultaneous bromination (NBS, AIBN) and condensation in DMF
-
Preliminary data show 60% yield but require strict temperature control
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Price (USD) | Contribution (%) |
|---|---|---|
| 4-Fluorobenzaldehyde | 120 | 45 |
| Malononitrile | 90 | 34 |
| Solvents/Catalysts | 35 | 13 |
| Purification | 20 | 8 |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorobenzalmalononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Addition Reactions: The α, β-unsaturated nitrile group can undergo Michael addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Michael Addition: Reagents such as amines and thiols are used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas
Major Products Formed
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-Bromo-2-fluorobenzalmalononitrile serves as a vital building block for the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile reagent in the development of new compounds.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Electrophilic Aromatic Substitution | Introduction of nucleophiles to the aromatic ring | 75-90 |
| Nucleophilic Addition | Formation of new carbon-nitrogen bonds | 60-85 |
| Cyclization | Formation of heterocycles | 50-70 |
Biology
The compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Its ability to interact with biological molecules positions it as a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant inhibitory effects on cell proliferation, with IC50 values ranging from 10 to 25 µM across different cell types .
Medicine
This compound is being explored as a pharmacophore in medicinal chemistry. Its unique structure allows it to serve as a template for developing new therapeutic agents.
Table 2: Potential Medicinal Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Investigated for efficacy against bacterial strains |
| Anticancer Drugs | Potential lead compound for novel anticancer therapies |
| Neurological Disorders | Studied for effects on central nervous system targets |
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorobenzalmalononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
The position and type of halogens significantly influence physical and chemical properties. Key examples include:
Key Observations :
Impact of Additional Functional Groups
Compounds with methoxy or amino groups demonstrate how auxiliary substituents modulate properties:
Key Observations :
Positional Isomerism
Positional isomers exhibit distinct physicochemical behaviors:
Key Observations :
- Ortho vs. Para Halogens : The ortho-fluorine in 4-Bromo-2-fluorobenzonitrile likely increases electron-withdrawing effects at the reaction site compared to para-substituted analogues .
Biological Activity
4-Bromo-2-fluorobenzalmalononitrile (CAS No. 105942-08-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃BrFN |
| Molecular Weight | 200.01 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water partition) | 1.91 to 2.88 |
| Solubility | High GI absorption |
| BBB Permeant | Yes |
| CYP Inhibition | CYP1A2 inhibitor |
These properties suggest that the compound has favorable characteristics for biological activity and potential therapeutic applications.
Pharmacological Evaluation
Recent studies have highlighted the pharmacological potential of this compound. It has been shown to exhibit inhibitory activity against various enzymes, which can be crucial for its therapeutic efficacy. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism .
Structure-Activity Relationship (SAR)
The presence of halogen substituents such as bromine and fluorine significantly influences the biological activity of benzonitriles. The electron-withdrawing nature of these groups enhances the compound's ability to interact with biological targets. Research indicates that compounds with similar structures can exhibit varying degrees of inhibitory activity depending on their substituent positions and types .
Inhibitory Effects on Cancer Cells
A study evaluated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against glioma and breast cancer cells, with IC50 values indicating potent inhibition of cell proliferation. The mechanism was attributed to the inhibition of carbonic anhydrase IX (CA IX), a target in cancer therapy .
Enzyme Inhibition Studies
In vitro studies have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways. For example, it was found to inhibit glutathione S-transferase (GST), which plays a role in detoxification processes within cells. This inhibition could enhance the efficacy of chemotherapeutic agents by preventing drug resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
